8-Nitroguanosin

Übersicht

Beschreibung

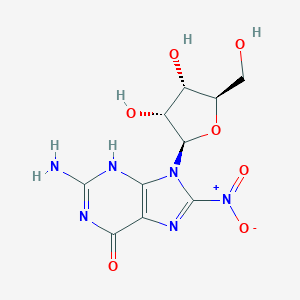

8-Nitroguanosine is a nitrated nucleoside derived from guanosine. It is formed through the nitration of the guanine base at the eighth position. This compound is of significant interest due to its role in various biological processes and its potential implications in disease pathogenesis, particularly in the context of inflammation and oxidative stress .

Wissenschaftliche Forschungsanwendungen

8-Nitroguanosine has several applications in scientific research:

Biological Studies: It is used to study the effects of nitrative stress on nucleic acids and its role in disease pathogenesis.

Chemical Probes: Derivatives of 8-nitroguanosine are used as chemical probes to explore protein S-guanylation.

Inflammation and Carcinogenesis Research: It serves as a biomarker for inflammation-associated carcinogenesis.

Wirkmechanismus

Target of Action

8-Nitroguanosine primarily targets proteins and nucleic acids in cells . It modifies the cysteine residues of proteins, a process known as protein S-guanylation . This modification modulates the functions of these proteins .

Mode of Action

8-Nitroguanosine interacts with its targets through a unique electrophilic intermediate involved in intracellular redox signaling . This nitrated version of guanosine triphosphate (GTP) modifies the cysteine residues of proteins, altering their functions . This process is known as protein S-guanylation .

Biochemical Pathways

8-Nitroguanosine is involved in two distinct biochemical pathways . In the first pathway, 8-nitroguanosine is reduced to 8-aminoguanosine, which is then phosphorolysed to yield 8-aminoguanine . In the second pathway, 8-nitroguanosine is converted to 8-nitroguanine, which is then reduced to 8-aminoguanine . Both pathways contribute to the biosynthesis of 8-aminoguanine .

Pharmacokinetics

It is known that 8-nitroguanosine is naturally occurring and can be formed in cells under certain conditions .

Result of Action

The action of 8-Nitroguanosine results in the formation of 8-aminoguanine, a compound that exerts natriuretic and antihypertensive activity . The formation of 8-aminoguanine is associated with the nitration of guanosine, a process that occurs during inflammation and can increase the incidence of mutation during DNA replication .

Action Environment

The action of 8-Nitroguanosine is influenced by environmental factors such as the presence of reactive nitrogen and oxygen species . These species can enhance the formation of 8-Nitroguanosine and its subsequent conversion to 8-aminoguanine . Additionally, the action of 8-Nitroguanosine is also influenced by the presence of nitric oxide, which is generated in excess during inflammation and can lead to the formation of 8-Nitroguanosine .

Biochemische Analyse

Biochemical Properties

8-Nitroguanosine interacts with various enzymes, proteins, and other biomolecules. It is involved in protein S-guanylation, a novel protein post-translational modification . This modification is facilitated by the electrophilic properties of 8-Nitroguanosine, which allows it to chemically interact with protein thiols . Azido- and fluoro- derivatives of 8-nitroguanosine have been developed to further explore this protein S-guanylation .

Cellular Effects

8-Nitroguanosine has been found to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in animal cells, 8-nitroguanosine has been found to mediate NO-dependent signaling pathways . In bacteria-infected cells, endogenous 8-nitro-cGMP promotes autophagic exclusion of invading group A Streptococci from murine macrophages .

Molecular Mechanism

The molecular mechanism of action of 8-Nitroguanosine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 8-nitroguanosine can modify the surface of bacteria via protein S-guanylation, promoting subsequent Lys63-linked polyubiquitination .

Temporal Effects in Laboratory Settings

The effects of 8-Nitroguanosine change over time in laboratory settings. It has been found that 8-Nitroguanosine is relatively stable under conditions of biological systems and media . It can develop some 8-nitroguanine upon storage .

Metabolic Pathways

8-Nitroguanosine is involved in several metabolic pathways. It is formed from guanosine-5′-triphosphate by a combined action of reactive nitrogen (RNS) and oxygen species (ROS) and guanylate cyclase . In Sprague-Dawley and Dahl rats, 8-aminoguanine occurs naturally via two distinct pathways, one of which involves the reduction of 8-nitroguanosine to 8-aminoguanosine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Nitroguanosine can be synthesized from 8-bromoguanosine through a nucleophilic substitution reaction with sodium nitrite. The reaction is typically carried out in anhydrous dimethyl sulfoxide at 70°C for three hours .

Industrial Production Methods: While specific industrial production methods for 8-nitroguanosine are not extensively documented, the synthesis generally follows the laboratory preparation route. Scaling up would involve optimizing reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Nitroguanosine undergoes various chemical reactions, including:

Reduction: It can be reduced to 8-aminoguanosine using reducing agents like sodium hydrosulfite.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Reduction: Sodium hydrosulfite in aqueous conditions.

Substitution: Various nucleophiles in appropriate solvents and temperatures.

Major Products:

Reduction: 8-Aminoguanosine.

Substitution: Derivatives of guanosine with different functional groups replacing the nitro group.

Vergleich Mit ähnlichen Verbindungen

8-Nitroguanine: A nitrated form of guanine, similar in structure and reactivity to 8-nitroguanosine.

8-Oxoguanine: An oxidized form of guanine, often studied in the context of oxidative stress and DNA damage.

Uniqueness: 8-Nitroguanosine is unique due to its specific nitration at the eighth position of guanosine, which imparts distinct chemical and biological properties. Its role in nitrative stress and potential as a biomarker for inflammation-related diseases sets it apart from other similar compounds .

Biologische Aktivität

8-Nitroguanosine (8-NG) is a nitrated derivative of guanosine that has garnered attention due to its significant biological activities, particularly in the context of inflammation, carcinogenesis, and redox signaling. This article provides a comprehensive overview of the biological activity of 8-NG, including its formation, mechanisms of action, and implications in various diseases, supported by relevant data and case studies.

Formation and Detection

8-Nitroguanosine is primarily formed through the reaction of guanosine with reactive nitrogen species (RNS), particularly peroxynitrite. This process is often associated with inflammatory conditions where nitric oxide (NO) production is elevated.

- Detection Methods :

- Immunohistochemical analysis using specific antibodies against 8-nitroguanosine has been employed to visualize its presence in tissues affected by inflammation and cancer. Studies have shown that 8-NG can be detected in the lungs of mice infected with viruses, indicating its role in viral pathogenesis and inflammation .

1. Role in Inflammation

8-NG has been implicated in the pathophysiology of various inflammatory diseases. Its formation is associated with increased nitrative stress, which can lead to cellular damage and contribute to disease progression.

- Case Study : In a study involving mice with viral pneumonia, strong immunostaining for 8-NG was observed in bronchial epithelial cells, correlating with the presence of inducible NO synthase (iNOS). Mice lacking iNOS showed reduced levels of 8-NG and improved histopathological outcomes .

2. Carcinogenic Potential

The presence of 8-nitroguanine in tissues has been linked to inflammation-related carcinogenesis. It serves as a potential biomarker for assessing cancer risk and prognosis.

- Research Findings :

- In patients with chronic inflammatory conditions caused by pathogens such as Helicobacter pylori and viruses like Epstein-Barr virus (EBV), elevated levels of 8-nitroguanine were found in tumor tissues compared to non-cancerous tissues. This accumulation was associated with poor prognosis in cancer patients .

3. Redox Activity

As a nitroarene compound, 8-NG exhibits redox-active properties that can influence various biological processes.

- Mechanism :

Implications for Disease

The biological activities of 8-nitroguanosine suggest its dual role as both a signaling molecule and a potential contributor to disease pathology.

- Inflammation-Related Diseases : Elevated levels of 8-NG may indicate ongoing inflammation and could serve as a therapeutic target or biomarker for monitoring disease progression.

- Cancer Prognosis : The correlation between high levels of 8-nitroguanine and poor patient outcomes highlights its potential utility as a biomarker for cancer prognosis.

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOMRFOXYDMAH-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587396 | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-53-5 | |

| Record name | 8-Nitroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 8-nitroguanosine, and how is it formed?

A1: 8-Nitroguanosine is a nitrated derivative of guanosine, a naturally occurring nucleoside found in DNA and RNA. It is formed endogenously by the reaction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) with guanine nucleotides, primarily GTP [, , , ]. One of the major pathways involves peroxynitrite, a potent oxidant formed from the reaction of nitric oxide (NO) with superoxide [, ].

Q2: What makes 8-nitroguanosine unique compared to other oxidized guanine products?

A2: Unlike other oxidized guanine products, 8-nitroguanosine exhibits electrophilic properties. This allows it to react with protein sulfhydryl groups, leading to a novel post-translational modification termed S-guanylation [, , ].

Q3: Can you explain more about S-guanylation and its implications?

A3: S-guanylation involves the covalent attachment of a cGMP moiety from 8-nitroguanosine to cysteine residues in proteins [, ]. This modification can alter protein function and has been implicated in various cellular processes, including redox signaling and antioxidant responses [, , , ].

Q4: What is the connection between 8-nitroguanosine and oxidative stress?

A4: While 8-nitroguanosine is a marker of oxidative stress, it also plays a role in regulating the cellular response to it. 8-Nitroguanosine activates the Nrf2 pathway, a key regulator of antioxidant defense mechanisms, by S-guanylating Keap1, a negative regulator of Nrf2 [, ]. This leads to the induction of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells against oxidative damage [, , ].

Q5: Are there any links between 8-nitroguanosine and diseases?

A5: Elevated levels of 8-nitroguanosine have been observed in various diseases associated with oxidative stress and inflammation, including cardiovascular diseases, neurodegenerative diseases, and cancer [, , ]. It is also implicated in the pathogenesis of viral infections [, ]. For example, 8-nitroguanosine formation was observed in the hearts of mice with cardiac hypertrophy and was associated with increased nitrative stress [].

Q6: Can reactive sulfur species (RSS) influence 8-nitroguanosine signaling?

A6: Yes, RSS, particularly hydrogen sulfide (H2S) and cysteine hydropersulfides (CysSSH), can modulate 8-nitro-cGMP signaling [, , ]. H2S can react with 8-nitro-cGMP, leading to its sulfhydration. This interplay between RSS and 8-nitro-cGMP adds another layer of complexity to redox signaling [].

Q7: What is the role of 8-nitro-cGMP in autophagy?

A7: Studies suggest that 8-nitro-cGMP can induce autophagy, a cellular process for degrading and recycling damaged organelles and proteins []. This process plays a role in the innate immune response by eliminating invading pathogens, a process termed "xenophagy" []. 8-Nitro-cGMP was found to mediate the selective targeting of group A Streptococcus into autophagosomes, highlighting its role in antibacterial autophagy [].

Q8: What is the molecular formula and weight of 8-nitroguanosine?

A8: The molecular formula of 8-nitroguanosine is C10H12N6O8, and its molecular weight is 344.24 g/mol [].

Q9: What are the major spectroscopic techniques used to characterize 8-nitroguanosine?

A9: 8-Nitroguanosine can be characterized using a combination of techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including tautomeric forms [].

- Ultraviolet-visible (UV/Vis) spectroscopy: Useful for identifying characteristic absorption peaks [, ].

- Electrospray Ionization Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation patterns [, ].

- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: A sensitive method for separating and quantifying 8-nitroguanosine, particularly in biological samples [, , ].

Q10: What are the challenges in detecting and quantifying 8-nitroguanosine in biological samples?

A10: 8-Nitroguanosine can be unstable, especially under certain conditions, making its detection and quantification challenging []. Sophisticated analytical techniques, such as HPLC with electrochemical detection or tandem mass spectrometry, are often required to accurately measure its levels in complex biological matrices [, ].

Q11: Are there any specific biomarkers being investigated for 8-nitroguanosine activity?

A11: While 8-nitroguanosine itself serves as a biomarker for oxidative and nitrative stress, research on specific downstream biomarkers to predict efficacy, monitor treatment response, or identify adverse effects is ongoing. Identifying specific S-guanylated proteins and their altered functions in different disease contexts holds promise for developing more targeted biomarkers.

Q12: What are the potential therapeutic applications of targeting 8-nitroguanosine signaling?

A12: Given its involvement in oxidative stress, inflammation, and immune responses, modulating 8-nitroguanosine signaling pathways holds therapeutic potential for various diseases [, , ]. For instance, enhancing 8-nitro-cGMP formation or mimicking its effects could be beneficial in conditions where boosting antioxidant defenses is desired. Conversely, inhibiting its formation or signaling might be helpful in diseases driven by excessive inflammation or nitrative stress [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.